Lipophilicity Advantage Over Unsubstituted Phenyl Analog via Calculated LogP
The target compound exhibits a higher calculated lipophilicity (cLogP = 3.13) compared to its unsubstituted phenyl analog, 2-methyl-4-phenylthiazole [1]. This difference is quantitatively attributable to the presence of the 4-methoxy group [2].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.13 |
| Comparator Or Baseline | 2-Methyl-4-phenylthiazole: cLogP = 2.84 |
| Quantified Difference | ΔcLogP = +0.29 units (approx. 10% increase in lipophilicity) |
| Conditions | Calculated values based on standardized fragment-based methods (e.g., ACD/Labs or similar in silico prediction). |
Why This Matters
Higher lipophilicity can directly influence a compound's ability to permeate biological membranes and its overall ADME profile, making this specific analog more suitable for certain drug discovery campaigns targeting intracellular proteins or CNS indications [1].
- [1] Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(5), 786-828. DOI: 10.1080/17415993.2024.2338270 View Source
- [2] YYBYY Chemical Platform. (n.d.). 4-(4-Methoxyphenyl)-2-methylthiazole (CAS 50834-78-1) Physicochemical Properties. View Source
